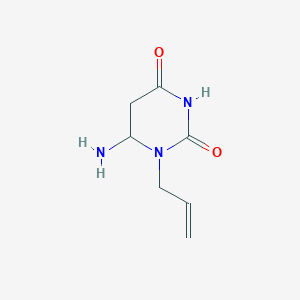![molecular formula C34H32ClNO3S B15133509 [1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montelukast Methyl Ketone is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is recognized for its anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl l-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide, sodium amide, or potassium amide . The reaction conditions often include the use of ethereal solvents like tetrahydrofuran (THF), hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone (MIBK) .
Industrial Production Methods: Industrial production of Montelukast Methyl Ketone typically involves large-scale biocatalytic processes. For instance, the use of ketoreductase (KRED) in a biocatalytic process has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be performed under oxidative conditions using reagents like hydrogen peroxide.
Reduction: Enantioselective reduction protocols using boranes from α-pinenes have been employed.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium acetate and lithium acetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Boranes from α-pinenes, formic acid as a hydrogen source.
Substitution: Palladium acetate, lithium acetate, and solvents like DMF (dimethylformamide).
Major Products: The major products formed from these reactions include various enantiomerically pure derivatives and substituted compounds, which are crucial for further pharmaceutical applications .
Scientific Research Applications
Montelukast Methyl Ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its role in modulating leukotriene pathways.
Industry: Utilized in the production of anti-asthmatic and anti-allergic medications.
Mechanism of Action
Montelukast Methyl Ketone exerts its effects by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This action helps reduce airway inflammation, relax smooth muscles, and decrease mucus production . The molecular targets include leukotriene receptors, particularly the CysLT-1 receptor .
Comparison with Similar Compounds
Montelukast: The parent compound, used widely in asthma and allergy treatments.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness: Montelukast Methyl Ketone is unique due to its specific structural modifications, which enhance its stability and efficacy in blocking leukotriene receptors . Its high enantiomeric purity achieved through advanced biocatalytic processes also sets it apart from similar compounds .
Properties
Molecular Formula |
C34H32ClNO3S |
|---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
2-[1-[[3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+ |
InChI Key |
DYLOVNSFPNMSRY-NTEUORMPSA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)




![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)


![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)


![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)


